An In-Depth Technical Guide to the Chemical Properties of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a heterocyclic compound featuring a spirocyclic core. This core, the diazaspiro[4.5]decane system, is recognized as a "privileged scaffold" in medicinal chemistry due to its three-dimensional structure which allows for precise orientation of substituents to interact with biological targets.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, demonstrating potent activity as inhibitors of crucial enzymes and transporters. These include roles as Glycine Transporter 1 (GlyT1) inhibitors for potential neurological applications, dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease, RIPK1 kinase inhibitors for inflammatory conditions, and chitin synthase inhibitors for antifungal therapies.[2][3][4][5]
This guide provides a comprehensive technical overview of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS No. 852338-81-9), synthesizing available data with predictive analysis based on analogous structures to support research and development efforts.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The hydrochloride salt form of this molecule is intended to improve aqueous solubility and stability, which are critical parameters for handling and formulation.
Table 1: Core Chemical Properties
| Property | Value | Source / Rationale |
| IUPAC Name | 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride | Standard Nomenclature |
| CAS Number | 852338-81-9 | [6] |
| Molecular Formula | C₁₄H₁₉ClN₂O | [6] |
| Molecular Weight | 266.77 g/mol | [6] |
| Appearance | White to off-white crystalline solid | Predicted based on related compounds. |
| Solubility | Soluble in water, methanol, DMSO. | Predicted based on the polar hydrochloride salt form. |
| Melting Point | Not reported in literature. | - |
| pKa | Not reported. | The piperidine nitrogen (N7) is expected to be the most basic site. |
Synthesis and Purification
Step-by-Step Experimental Protocol (Proposed)
This protocol is a conceptual framework derived from analogous syntheses.[7] Researchers should perform their own optimization.
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Synthesis of the Cyanoethyl Piperidine Intermediate:
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Rationale: This step builds the core carbon framework. A Michael addition is a reliable method for forming carbon-carbon bonds.
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Procedure: To a solution of a suitable N-protected 4-piperidone in a polar aprotic solvent (e.g., THF), add a base such as sodium hydride (NaH) at 0 °C. Slowly add an acrylonitrile derivative. Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Formation of the Phenyl-substituted Diamine Precursor:
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Rationale: This step introduces the key phenyl group and the second nitrogen atom. Reductive amination is a classic and efficient method for forming C-N bonds.
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Procedure: Dissolve the cyanoethyl intermediate from the previous step in a suitable solvent like methanol. Add aniline, followed by a reducing agent such as Raney Nickel (Ra-Ni) or a borohydride reagent. If using Ra-Ni, pressurize the vessel with hydrogen gas (H₂). The reaction reduces the nitrile to a primary amine, which is then available for the subsequent cyclization.
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Intramolecular Cyclization to form the Lactam:
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Rationale: Heating the diamine precursor, often under acidic conditions, will drive the intramolecular amidation to form the thermodynamically stable five-membered lactam (pyrrolidinone) ring.
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Procedure: Reflux the diamine precursor in a high-boiling point solvent (e.g., toluene or xylene) with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the cyclization and removal of water via a Dean-Stark apparatus.
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Deprotection and Salt Formation:
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Rationale: The final step is to remove any protecting groups (if used) on the N7 nitrogen and form the stable, crystalline hydrochloride salt.
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Procedure: If an N-benzyl or N-Boc protecting group was used, remove it via standard hydrogenolysis (Pd/C, H₂) or acidic treatment (TFA), respectively. Dissolve the resulting free base in a suitable solvent like isopropanol (IPA) or diethyl ether. Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product.
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Purification and Validation
Throughout the synthesis, purification of intermediates would be achieved using silica gel column chromatography. The final product's purity should be established via High-Performance Liquid Chromatography (HPLC), and its identity confirmed by the analytical methods detailed in the following section. This multi-point verification ensures the trustworthiness of the synthesized material.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known spectral properties of highly related spirocyclic structures and functional groups.[1][8]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | ~7.2-7.5 ppm: Multiplets, 5H (Aromatic protons of the phenyl ring).~3.0-3.8 ppm: Multiplets, 8H (Aliphatic protons on the pyrrolidinone and piperidine rings).~1.5-2.5 ppm: Multiplets, 4H (Aliphatic protons on the piperidine ring).~9.0-10.0 ppm: Broad singlet, 2H (N-H protons of the protonated piperidine nitrogen). |
| ¹³C NMR | ~175 ppm: Carbonyl carbon (C1).~140-145 ppm: Quaternary aromatic carbon.~120-130 ppm: Aromatic C-H carbons.~60-70 ppm: Spiro carbon.~40-55 ppm: Aliphatic carbons adjacent to nitrogen.~25-35 ppm: Other aliphatic carbons. |
| Mass Spec. (ESI+) | Expected m/z: 231.15 [M+H]⁺ for the free base (C₁₄H₁₈N₂O). The observation of this ion confirms the molecular weight of the core molecule. |
| FT-IR (KBr Pellet) | ~3200-3400 cm⁻¹: N-H stretch (piperidine amine salt).~2400-2800 cm⁻¹: Broad amine salt stretch.~1680-1700 cm⁻¹: C=O stretch (amide I band).~1400-1600 cm⁻¹: C=C aromatic ring stretches. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is not publicly available, data from analogous diazaspiro compounds provide a reliable basis for safe handling protocols.[9][10][11][12]
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Hazard Identification: Based on related structures, the compound should be treated as hazardous. Potential GHS classifications include:
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Precautionary Measures & Personal Protective Equipment (PPE):
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[9][10]
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Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved particulate respirator.
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-
First Aid:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
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Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[13]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]
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Storage and Stability:
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Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[13]
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Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]
-
Special Considerations: Some related compounds are noted to be air-sensitive. For long-term storage, consider storing under an inert atmosphere such as argon.[13]
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Conclusion
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a compound built upon a medicinally significant spirocyclic scaffold. Its chemical properties, characterized by the phenyl-substituted lactam and the basic piperidine nitrogen, make it an intriguing candidate for further investigation in drug discovery. The hydrochloride salt form offers favorable physical properties for laboratory use. While detailed experimental data for this specific molecule is sparse, a comprehensive understanding can be constructed from the well-documented chemistry of its analogs. The synthetic pathways are viable, and the analytical profile is predictable, providing a solid foundation for researchers and drug developers aiming to explore the therapeutic potential of this chemical class.
References
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Reagent Database. 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]
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PubMed. Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a Novel Class of Highly Selective GlyT1 Inhibitors With Improved Metabolic Stability. [Link]
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Koutentis, P. A., et al. (2021). A Simple, Fast and Cost-Effective Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
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Kuntiyong, P., et al. (2022). SYNTHESIS OF 1-AZASPIRO[4.5]-7-DECEN-2-ONE FROM L-ASPARAGINE AND L-ASPARTIC ACID. HETEROCYCLES, 105(1), 487. [Link]
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PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]
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PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
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PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]
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ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]
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